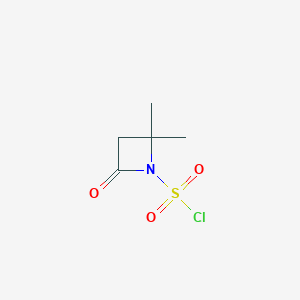

2,2-Dimethyl-4-oxoazetidine-1-sulfonyl chloride

Cat. No. B185780

Key on ui cas rn:

17174-96-8

M. Wt: 197.64 g/mol

InChI Key: CPLYIIABJBTHPJ-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US05310737

Procedure details

To a 3-neck 12 L flask equipped with an overhead stirrer, a 250 mL addition funnel topped with a nitrogen inlet and a rubber septum to allow a temperature probe and isobutylene needle was charged 450 mL of isobutylene. The flask was cooled in a dry ice-acetone bath. Ethyl ether (450 mL) was added and the resulting solution at -60° C. was treated with 210 mL (2.41 mol) of chlorosulfonyl isocyanate over 5 minutes at a rate so as to maintain the internal temperature below -50° C. The mixture was stirred at -50° C. to -62° C. for 30 minutes then allowed to warm slowly to room temperature and treated with 2250 mL of ether. The resulting solution was treated with 750 mL of 10% aqueous sodium carbonate slowly in 3 portions. The mixture was transferred into a 4 L separatory funnel and the aqueous layer removed. The organic layer was washed with 500 mL of water, then removed and treated with 750 mL of hexane. As crystallization began, additional hexane (250 mL) was added and the mixture concentrated under partial vacuum to a final volume of 3100 mL. The solid that formed was removed by filtration with the aid of 200 mL of hexane for rinsing. After air drying, the wet cake was dried under vacuum at 40° C. overnight to give 253 g (1.28 mol,53%) of product as a pale yellow crystalline solid. Recycling of the mother liquors gave an additional 100 g (19%) of product as a white crystalline solid. 1H NMR (250 MHz,CDCl3): 1.89 (s,6H), 3.05 (s,2H).

Name

Yield

53%

Identifiers

|

REACTION_CXSMILES

|

[CH3:1][C:2](=[CH2:4])[CH3:3].[Cl:5][S:6]([N:9]=[C:10]=[O:11])(=[O:8])=[O:7].C(=O)([O-])[O-].[Na+].[Na+]>CCOCC>[Cl:5][S:6]([N:9]1[C:2]([CH3:3])([CH3:1])[CH2:4][C:10]1=[O:11])(=[O:8])=[O:7] |f:2.3.4|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CC(C)=C

|

Step Two

|

Name

|

|

|

Quantity

|

450 mL

|

|

Type

|

reactant

|

|

Smiles

|

CC(C)=C

|

Step Three

|

Name

|

|

|

Quantity

|

210 mL

|

|

Type

|

reactant

|

|

Smiles

|

ClS(=O)(=O)N=C=O

|

Step Four

|

Name

|

|

|

Quantity

|

750 mL

|

|

Type

|

reactant

|

|

Smiles

|

C([O-])([O-])=O.[Na+].[Na+]

|

Step Five

|

Name

|

|

|

Quantity

|

2250 mL

|

|

Type

|

solvent

|

|

Smiles

|

CCOCC

|

Step Six

|

Name

|

|

|

Quantity

|

450 mL

|

|

Type

|

solvent

|

|

Smiles

|

C(C)OCC

|

Conditions

Temperature

|

Control Type

|

AMBIENT

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

The mixture was stirred at -50° C. to -62° C. for 30 minutes

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

To a 3-neck 12 L flask equipped with an overhead stirrer, a 250 mL addition funnel

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

topped with a nitrogen inlet

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The flask was cooled in a dry ice-acetone bath

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

to maintain the internal temperature below -50° C

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The mixture was transferred into a 4 L separatory funnel

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the aqueous layer removed

|

WASH

|

Type

|

WASH

|

|

Details

|

The organic layer was washed with 500 mL of water

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

removed

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

treated with 750 mL of hexane

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

As crystallization

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

additional hexane (250 mL) was added

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

the mixture concentrated under partial vacuum to a final volume of 3100 mL

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The solid that formed

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was removed by filtration with the aid of 200 mL of hexane

|

WASH

|

Type

|

WASH

|

|

Details

|

for rinsing

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

After air drying

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the wet cake was dried under vacuum at 40° C. overnight

|

|

Duration

|

8 (± 8) h

|

Outcomes

Product

Details

Reaction Time |

30 min |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

ClS(=O)(=O)N1C(CC1(C)C)=O

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: AMOUNT | 1.28 mol | |

| AMOUNT: MASS | 253 g | |

| YIELD: PERCENTYIELD | 53% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |